

A Comparative Guide to C19:5 Polyunsaturated Fatty Acid Levels in Marine Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4(Z),7(Z),10(Z),13(Z),16(Z)- Nonadecapentaenoic Acid
Cat. No.:	B593656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of C19:5 polyunsaturated fatty acid (PUFA) levels in various marine species. Due to the limited availability of direct quantitative data for C19:5, this document summarizes the current knowledge on odd-chain polyunsaturated fatty acids (OC-PUFAs) in marine ecosystems, outlines the experimental protocols required for their detection and quantification, and presents a putative metabolic pathway.

Data Presentation: Quantitative Levels of C19 PUFAs in Marine Species

Direct quantitative data for C19:5 PUFA in specific marine species is notably scarce in publicly available scientific literature. Research on marine lipids has predominantly focused on even-chain PUFAs such as eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) due to their established roles in human health and marine ecology.

While odd-chain fatty acids, including those with a C19 backbone, are known to exist in marine organisms, they are typically found in much lower concentrations than their even-chain counterparts. For instance, some studies on marine macroalgae have identified the saturated fatty acid, nonadecyclic acid (19:0), particularly in species belonging to the Chlorophyta phylum. However, reports detailing the presence and quantity of polyunsaturated C19 fatty acids, especially C19:5, are rare.

The lack of extensive data highlights a potential area for future research in marine lipidomics. The development of more sensitive analytical techniques may facilitate the detection and quantification of these less abundant but potentially biologically significant fatty acids.

Marine Species Category	C19:5 PUFA Levels	Other C19 PUFA Data	Key References
Fish	Data not available in reviewed literature.	Studies on various marine fish species have not reported significant levels of C19 PUFAs. [1] [2]	[1] [2]
Marine Invertebrates	Data not available in reviewed literature.	General lipid profiles of invertebrates like mollusks and crustaceans focus on C16-C22 fatty acids. [3]	[3]
Marine Macroalgae	Data not available in reviewed literature.	Nonadecylic acid (19:0) has been identified in some green algae (Chlorophyta). [4]	[4]

Experimental Protocols: Analysis of C19:5 PUFA

The quantification of novel or low-abundance fatty acids like C19:5 requires robust and sensitive analytical methodologies. The following is a generalized experimental workflow based on established protocols for fatty acid analysis in marine samples.

1. Lipid Extraction

The initial step involves the extraction of total lipids from the marine tissue. The Folch or Bligh-Dyer methods are commonly employed.[\[5\]](#)

- Sample Homogenization: A known weight of the lyophilized and homogenized marine biological sample is used.
- Solvent Extraction: The sample is extracted with a chloroform:methanol (2:1, v/v) solution. For quantitative analysis, an internal standard, such as a known amount of a non-naturally occurring odd-chain fatty acid (e.g., C19:0 or a deuterated standard), is added prior to extraction.
- Phase Separation: After vigorous mixing, the mixture is centrifuged to separate the organic (lipid-containing) and aqueous layers. The lower organic phase is collected.
- Drying: The solvent from the collected organic phase is evaporated under a stream of nitrogen gas to yield the total lipid extract.

2. Fatty Acid Derivatization: Transesterification

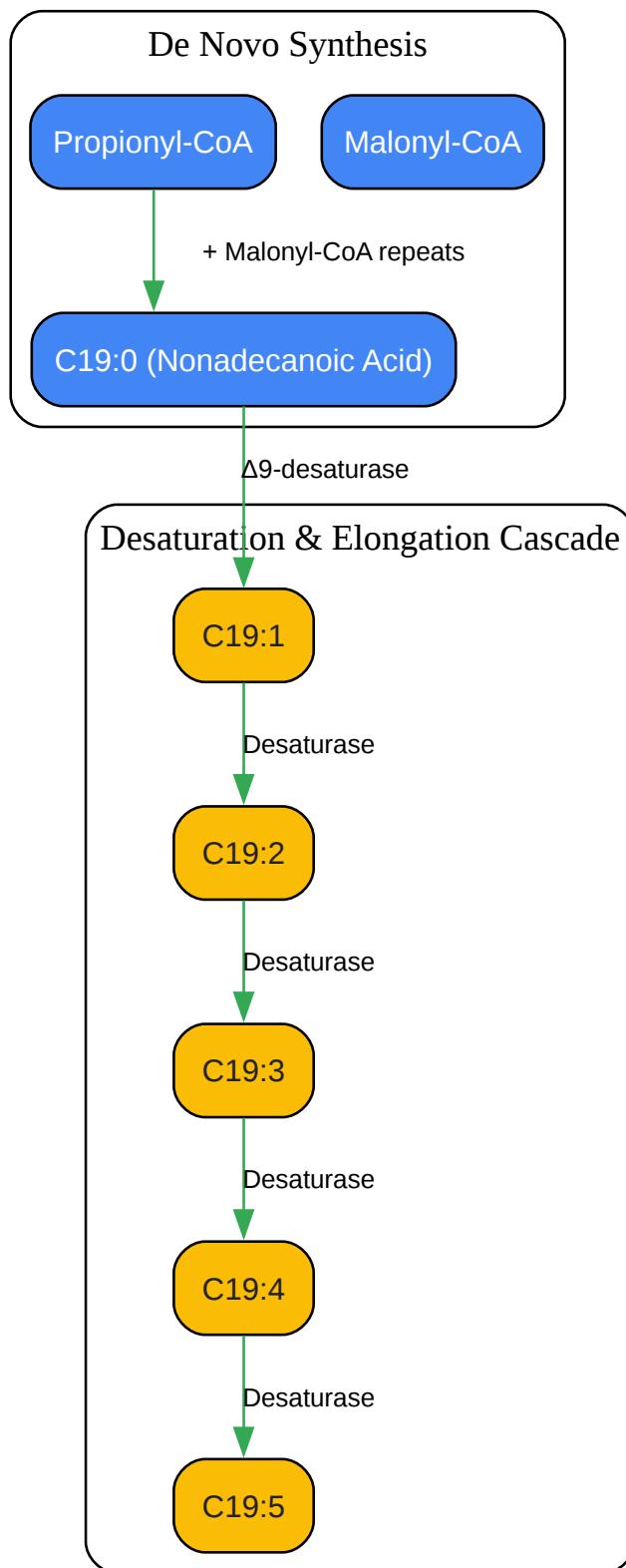
To prepare the fatty acids for gas chromatography, they are converted into their more volatile fatty acid methyl esters (FAMEs).

- Reaction: The lipid extract is treated with a methanolysis reagent, such as methanolic HCl or BF3-methanol.
- Incubation: The reaction mixture is heated (e.g., at 60-80°C) for a specific duration (e.g., 1-2 hours) to ensure complete conversion of fatty acids to FAMEs.
- Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane or iso-octane. The upper organic layer containing the FAMEs is carefully collected.
- Drying and Reconstitution: The solvent is evaporated, and the dried FAMEs are reconstituted in a small, precise volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of fatty acids.

- Injection: A small aliquot of the FAMEs solution is injected into the GC-MS system.


- Gas Chromatography:
 - Column: A polar capillary column (e.g., DB-23, SP-2560) is used to separate the FAMEs based on their chain length, degree of unsaturation, and position of double bonds.
 - Oven Temperature Program: A programmed temperature gradient is applied to the oven to elute the FAMEs sequentially.
 - Carrier Gas: Helium is typically used as the carrier gas.
- Mass Spectrometry:
 - Ionization: As the FAMEs elute from the GC column, they are ionized, typically using electron ionization (EI).
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
 - Identification: The C19:5 FAME can be identified by its retention time relative to known standards and by its characteristic mass spectrum.
 - Quantification: The abundance of the C19:5 FAME is determined by comparing its peak area to that of the internal standard.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of C19:5 PUFA in marine species.

[Click to download full resolution via product page](#)

Caption: Putative metabolic pathway for C19:5 PUFA biosynthesis in marine organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of fatty acids in marine fish and shellfish from warm water of Straits of Malacca for nutraceutical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to C19:5 Polyunsaturated Fatty Acid Levels in Marine Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593656#comparing-c19-5-pufa-levels-in-different-marine-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com